molecular formula C11H14BrNO B5233547 N-[1-(4-bromophenyl)ethyl]propanamide

N-[1-(4-bromophenyl)ethyl]propanamide

Cat. No.: B5233547
M. Wt: 256.14 g/mol
InChI Key: BSUFDDTVAJOKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Bromophenyl)ethyl]propanamide is a propanamide derivative featuring a 4-bromophenyl ethyl group attached to the nitrogen atom. The 4-bromophenyl substituent confers distinct electronic and steric properties, influencing binding affinity and metabolic stability compared to other aryl-substituted propanamides .

Properties

IUPAC Name

N-[1-(4-bromophenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-3-11(14)13-8(2)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUFDDTVAJOKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenyl)ethyl]propanamide typically involves the reaction of 4-bromoacetophenone with propanamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) are employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

N-[1-(4-bromophenyl)ethyl]propanamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[1-(4-bromophenyl)ethyl]propanamide exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity Regulatory Status References
N-[1-(4-Bromophenyl)ethyl]propanamide C₁₁H₁₄BrNO 256.14 4-Bromophenyl ethyl, propanamide Not reported Not explicitly scheduled
Parachlorofentanyl C₂₀H₂₃ClN₂O 354.87 4-Chlorophenyl, phenethyl-piperidine Potent μ-opioid agonist Schedule I (US)
3-Methylfentanyl C₂₃H₂₉N₂O 367.50 3-Methylphenethyl, piperidine Ultra-potent opioid Schedule I (US)
2'-Fluoroortho-fluorofentanyl C₂₂H₂₆F₂N₂O 372.5 2-Fluorophenyl, fluorophenethyl-piperidine Synthetic opioid Emerging NPS concern
Trefentanil C₂₅H₃₁FN₆O₂ 482.56 Tetrazolyl-ethyl, fluorophenyl Analgesic (µ-opioid) Controlled substance
Brorphine C₂₃H₂₄BrN₃O₂ 466.37 Bromophenyl ethyl-benzimidazolone Opioid-like effects Schedule I (US)

Key Observations:

  • Backbone Variations : Unlike fentanyl analogs (e.g., parachlorofentanyl), this compound lacks a piperidine ring, reducing µ-opioid receptor affinity but possibly mitigating respiratory depression risks .

Pharmacological Activity

  • Opioid Receptor Binding: Fluorinated and chlorinated analogs (e.g., 2'-fluoroortho-fluorofentanyl) exhibit high µ-opioid receptor affinity due to electron-withdrawing groups enhancing receptor interactions .
  • Analgesic Potency : Trefentanil’s tetrazole moiety enhances metabolic stability and potency (EC₅₀ ~0.1 nM), whereas simpler propanamides like this compound likely exhibit lower activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[1-(4-bromophenyl)ethyl]propanamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves a nucleophilic acyl substitution reaction. A primary amine (e.g., 1-(4-bromophenyl)ethylamine) reacts with propionyl chloride in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine). Optimization includes temperature control (0–5°C to minimize side reactions), stoichiometric ratios (1:1.2 amine:acyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Yield Improvement : Reaction monitoring via TLC and adjusting solvent polarity during purification can enhance yield (typically 60–75%).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR : ¹H NMR (δ 7.4–7.6 ppm for aromatic protons, δ 1.2–1.4 ppm for methyl groups).
  • LC-MS : ESI+ mode to confirm molecular ion [M+H]+ (expected m/z: 282.1 for C₁₁H₁₄BrNO).
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Q. How does the 4-bromo substituent influence the compound’s physicochemical properties?

  • Impact : The electron-withdrawing bromine increases lipophilicity (logP ~2.8) and may enhance binding to hydrophobic pockets in target proteins. It also reduces solubility in aqueous buffers, necessitating DMSO or ethanol as co-solvents in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Approach :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., reference ligands).
  • SAR Analysis : Compare analogs (e.g., 3-bromo vs. 4-bromo substitution) to isolate substituent effects. For example, 4-bromo derivatives show 30% higher affinity for σ-1 receptors than 3-bromo analogs .
  • Statistical Validation : Apply multivariate regression to account for variables like purity and solvent effects .

Q. What computational strategies are recommended to predict the binding mode of this compound with target enzymes?

  • Protocol :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 5HK1 for σ-1 receptor). Key interactions: bromophenyl group in a hydrophobic cleft, amide oxygen forming hydrogen bonds with Thr124.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD <2.0 Å indicates stable binding .

Q. How can researchers optimize reaction conditions to scale up synthesis without compromising purity?

  • Scale-Up Strategy :

  • Continuous Flow Chemistry : Reduces side reactions (e.g., hydrolysis of propionyl chloride) via precise residence time control.
  • In-line Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation.
  • Crystallization : Use anti-solvent (e.g., hexane) to precipitate product with >98% purity .

Q. What experimental designs are critical for evaluating the compound’s metabolic stability in vitro?

  • Procedure :

  • Hepatic Microsome Assay : Incubate compound (10 μM) with human liver microsomes (0.5 mg/mL) and NADPH. Quench at 0, 15, 30, 60 min.
  • LC-MS/MS Quantification : Monitor parent ion depletion. Half-life (t₁/₂) <30 min suggests rapid metabolism, requiring structural modification (e.g., fluorination) .

Key Recommendations

  • Synthesis : Prioritize flow chemistry for reproducibility at scale .
  • Biological Assays : Include enantiomeric purity assessment (e.g., chiral HPLC) to avoid confounding results .
  • Data Reporting : Adhere to FAIR principles by depositing spectral data in public repositories (e.g., PubChem) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.